CY2

Vue d'ensemble

Description

CY2 is a compound known for its unique structure and properties. It is commonly referred to as Cyanine2 NHS Ester in scientific literature. This compound is widely used in biochemical research due to its ability to form stable covalent bonds with various biomolecules, making it an essential tool in fields such as protein labeling and drug development .

Méthodes De Préparation

The synthesis of CY2 involves several steps. The key starting materials include 3-ethyl-1,3-benzoxazole and hexanoic acid. The synthetic route typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 3-ethyl-1,3-benzoxazole with an appropriate aldehyde to form the intermediate compound.

Formation of the Benzoxazolium Ion: The intermediate is then reacted with a suitable reagent to form the benzoxazolium ion.

Coupling with Hexanoic Acid: The final step involves coupling the benzoxazolium ion with hexanoic acid to form the desired compound.

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Additions

CO₂ acts as an electrophile in reactions with strong nucleophiles:

-

Grignard and Organolithium Reagents :

These reagents react with CO₂ to form carboxylates:This reaction is foundational in synthesizing carboxylic acids .

-

Amine Carbamation :

CO₂ reacts with amines to form carbamates, a reversible process utilized in carbon capture technologies:

Reduction Reactions

CO₂ can be reduced to carbon monoxide (CO) or hydrocarbons under specific conditions:

-

Electrochemical Reduction :

-

Photocatalytic Reduction :

Metal-organic frameworks (MOFs) and TiO₂-based catalysts enable CO₂ conversion to methane or methanol under UV light .

Carbonate Formation with Alcohols

CO₂ reacts with alcohols to form organic carbonates, such as dimethyl carbonate (DMC), using catalysts like CeO₂:

| Reaction | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| CeO₂ | 150°C, 3 MPa CO₂ | 85% | ||

| CeO₂-Nb₂O₅ | 120°C, dehydrating agent | 72% |

Key Insights :

-

CeO₂’s bifunctional acid-base properties enhance CO₂ activation and methanol adsorption .

-

Equilibrium limitations are mitigated using dehydrating agents (e.g., 2-cyanopyridine) to remove water .

Cycloaddition Reactions

CO₂ participates in [2+2] and [3+2] cycloadditions:

-

Epoxide Cycloaddition :

-

Diels-Alder Reactions :

CO₂ acts as a dienophile in strained systems, forming six-membered rings .

Catalytic Conversion to Polymers

CO₂ is copolymerized with epoxides to synthesize polycarbonates:

Example : CeO₂ with 2-furonitrile achieves 90% alternating polycarbonate selectivity .

Biological Reactions

Applications De Recherche Scientifique

Biological Labeling

CY2 is primarily used for labeling biomolecules such as proteins, nucleic acids, and antibodies. This labeling facilitates visualization and quantification in various assays, including:

- Fluorescence Microscopy : Used to observe cellular structures and interactions.

- Flow Cytometry : Enables the analysis of cell populations based on fluorescence characteristics.

- Western Blotting : Allows detection of specific proteins within a sample.

These applications leverage this compound's fluorescence properties to provide insights into biological processes .

Case Study: Protein Quantification

In a comparative study using this compound-labeled proteins, researchers demonstrated that the dye effectively reduced gel-to-gel variation in Western blot analyses. By using this compound as an internal control, they achieved more accurate quantification of protein concentrations across different experimental conditions .

Table 1: Fluorescence Properties of this compound

| Application | Excitation Peak (nm) | Emission Peak (nm) | Key Features |

|---|---|---|---|

| Fluorescence Microscopy | 492 | 510 | High brightness and stability |

| Flow Cytometry | 492 | 510 | Effective for cell population analysis |

| Western Blotting | 492 | 510 | Reduces gel-to-gel variation |

Conjugation with Antibodies

This compound is commonly conjugated with secondary antibodies for immunofluorescence applications. Its photostability and resistance to pH changes make it preferable over other fluorophores like FITC .

Case Study: Multi-Labeling Techniques

In a study focusing on multi-labeling techniques, researchers utilized this compound-conjugated antibodies alongside other fluorophores (e.g., Cy3 and Cy5) to analyze complex biological samples. The distinct emission spectra allowed for effective separation and identification of multiple targets within the same sample .

Table 2: Comparison of Cyanine Dyes

| Dye | Excitation Peak (nm) | Emission Peak (nm) | Stability |

|---|---|---|---|

| This compound | 492 | 510 | High |

| Cy3 | 550 | 570 | Moderate |

| Cy5 | 650 | 670 | High |

Fluorescence Microscopy

The use of this compound in fluorescence microscopy has been extensively documented. Its ability to emit bright fluorescence under blue light excitation enhances imaging quality in various biological studies.

Case Study: Cellular Imaging

In a cellular imaging study, this compound was employed to visualize intracellular components in live cells. The results indicated that this compound provided clearer images with less background noise compared to other dyes, highlighting its effectiveness for real-time imaging applications .

Mécanisme D'action

The mechanism of action of CY2 involves its ability to form stable covalent bonds with biomolecules. The compound’s active ester group reacts with amino groups on proteins and other biomolecules, forming a stable amide bond. This covalent attachment allows researchers to label and track the biomolecules within biological systems .

Comparaison Avec Des Composés Similaires

CY2 is unique due to its specific structure and properties. Similar compounds include:

Cyanine3 NHS Ester: Another fluorescent probe used for protein labeling, but with different spectral properties.

Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye for labeling biomolecules, but with different chemical reactivity and spectral characteristics.

These compounds share similar applications but differ in their chemical structures and specific properties, making each suitable for different research needs.

Activité Biologique

CY2, a derivative of andrographolide, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article reviews the cytotoxic effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), MiaPaCa-2 (pancreatic cancer), and HepG2 (liver cancer). The following table summarizes the growth inhibition concentrations (GI50) observed for this compound in these cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10.5 | Induction of apoptosis via ROS pathway |

| MiaPaCa-2 | 11.2 | Cell cycle arrest at G1 phase |

| HepG2 | 16.6 | Mitochondrial involvement in cell death |

The mechanisms underlying the cytotoxic effects of this compound involve several key processes:

- Induction of Apoptosis : Flow cytometric analyses revealed that treatment with this compound leads to a significant increase in apoptotic cells. Specifically, the percentage of apoptotic cells in HCT116 cells treated with 20 µM this compound was observed to be 70.44% after 36 hours, compared to only 36.41% with andrographolide treatment .

- Cell Cycle Arrest : this compound treatment resulted in a marked increase in the G1 phase population of HCT116 cells, indicating cell cycle arrest. The increase in G0/G1 population was 16.57% after 36 hours, compared to only 8.48% for andrographolide .

- Reactive Oxygen Species (ROS) Generation : The induction of ROS is a critical factor in the apoptotic pathway activated by this compound. This generation of ROS contributes to mitochondrial dysfunction and subsequent cell death .

- Regulation of Key Proteins : Treatment with this compound led to upregulation of pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2 . This shift in protein expression further supports the pro-apoptotic effects of this compound.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- HCT116 Cell Line Study : In a controlled study, HCT116 cells treated with this compound showed significant morphological changes indicative of apoptosis, such as nuclear fragmentation and cell rounding. These changes were confirmed through fluorescence microscopy using acridine orange/ethidium bromide staining .

- MiaPaCa-2 and HepG2 Studies : Similar results were observed in MiaPaCa-2 and HepG2 cell lines, where this compound treatment resulted in increased apoptosis compared to control groups. The studies highlighted the potential of this compound as a therapeutic agent against pancreatic and liver cancers .

Propriétés

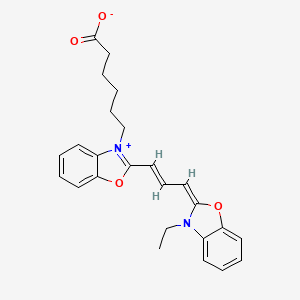

IUPAC Name |

6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORLWSFCGZCFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.